molecular formula C21H16N4O3S B6581527 N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207039-22-2

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6581527
CAS No.: 1207039-22-2
M. Wt: 404.4 g/mol
InChI Key: BDTCBSQVXZPKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1207039-22-2) features a 1,2,3,4-tetrahydroisoquinoline scaffold substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 2,1,3-benzothiadiazole-5-carboxamide moiety . The benzothiadiazole group is a rigid, electron-deficient aromatic system, while the tetrahydroisoquinoline core provides a semi-flexible framework. The furan-2-carbonyl substituent likely enhances hydrophobicity and serves as a hydrogen bond acceptor.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTCBSQVXZPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a furan ring, a tetrahydroisoquinoline moiety, and a benzothiadiazole group. The synthesis typically involves multi-step organic reactions:

Synthetic Route Summary

StepReaction TypeKey Reagents
1Pictet-Spengler ReactionAromatic aldehyde, Amine, Acid catalyst
2AcylationFuran-2-carbonyl chloride, Triethylamine
3CouplingBenzothiadiazole derivatives

This synthetic approach allows for the formation of the desired compound with specific functional groups that contribute to its biological activity.

Research indicates that N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide exhibits notable biological activities:

1. Antimicrobial Properties
Studies have shown that compounds related to tetrahydroisoquinoline demonstrate significant antimicrobial effects against various pathogens. The incorporation of the furan moiety may enhance these effects due to its ability to interact with biological targets.

2. Enzyme Modulation
The compound may interact with specific enzymes or receptors in biological systems. For instance, it could modulate the activity of G protein-coupled receptors or enzymes involved in inflammatory pathways.

3. Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties by influencing cellular pathways associated with tumor growth and metastasis. Its mechanism of action may involve binding to molecular targets implicated in cancer progression.

Therapeutic Applications

The unique chemical properties of this compound suggest several potential therapeutic applications:

1. Drug Development
Due to its structural features and biological activity, this compound could serve as a lead candidate for developing new antimicrobial agents or other therapeutic drugs targeting diseases such as cancer and inflammatory disorders.

2. Materials Science
The compound's unique properties may also find applications in materials science for creating novel polymers or coatings with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The compound is part of a broader family of tetrahydroisoquinoline derivatives modified at positions 2 and 5. Key analogs include:

a) 5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide (CAS 955724-39-7)
  • Structural Difference : Replaces the benzothiadiazole-5-carboxamide with a 5-chloro-2-methoxybenzenesulfonamide group.
  • Molecular Formula : C₂₁H₁₉ClN₂O₅S.
  • Molecular Weight : 446.9 g/mol .
  • The chlorine and methoxy substituents may enhance steric bulk and electron-withdrawing effects.
b) Urea-Linked Derivatives (CAS 1206986-90-4, 1207055-65-9, 1207053-54-0)
  • Structural Differences : Replace the benzothiadiazole-5-carboxamide with urea groups linked to thiophen-2-yl, cyclohexyl, or 2-ethoxyphenyl substituents .
  • The thiophene (aromatic), cyclohexyl (aliphatic), and ethoxyphenyl (polar) groups modulate lipophilicity and steric effects.

Hypothetical Property Comparison

Compound Name CAS Number Key Functional Group Molecular Formula (Hypothetical/Reported) Molecular Weight (g/mol)
Target Compound 1207039-22-2 Benzothiadiazole-5-carboxamide C₂₁H₁₆N₄O₃S*
5-Chloro-...benzenesulfonamide 955724-39-7 Benzenesulfonamide C₂₁H₁₉ClN₂O₅S 446.9
Thiophen-2-yl urea derivative 1206986-90-4 Urea (thiophen-2-yl)
Cyclohexyl urea derivative 1207055-65-9 Urea (cyclohexyl)
2-Ethoxyphenyl urea derivative 1207053-54-0 Urea (2-ethoxyphenyl)

*Estimated based on structural analysis.

Pharmacological and Physicochemical Implications

Electronic Effects: The benzothiadiazole in the target compound may engage in π-π stacking with aromatic residues in biological targets, while sulfonamides (e.g., CAS 955724-39-7) could participate in electrostatic interactions .

Solubility and Bioavailability :

  • The methoxy group in CAS 955724-39-7 may improve aqueous solubility compared to the target compound’s benzothiadiazole.
  • Cyclohexyl (CAS 1207055-65-9) and ethoxyphenyl (CAS 1207053-54-0) substituents increase lipophilicity, possibly affecting membrane permeability .

Metabolic Stability :

  • Sulfonamides (e.g., CAS 955724-39-7) are generally resistant to hydrolysis, whereas carboxamides (target compound) may undergo enzymatic cleavage .

Preparation Methods

Cyclization and Alkylation

Cyclization of hydroxylamine intermediates proceeds under mild basic conditions, with furan-2-carbonyl chloride serving as the electrophile. This step is analogous to the acylation protocols described for 2-aminoisoquinolinium derivatives, where anhydrous tetrahydrofuran (THF) and substituted acid chlorides facilitate N-acylation. The reaction is typically quenched with saturated sodium bicarbonate, followed by extraction with dichloromethane and purification via silica gel chromatography.

StepReagents/ConditionsYield (%)Reference
ReductionRh/C, hydrazine, NaOH85–92
AlkylationFuran-2-carbonyl chloride, THF, 70°C65–78

Preparation of 2,1,3-Benzothiadiazole-5-Carboxamide

The benzothiadiazole moiety is constructed via Cadogan reductive cyclization or Pd-catalyzed C–H arylation. A regioselective approach using nitroarene precursors and phosphacycle-catalyzed reductive amination generates 5-substituted benzothiadiazoles. For instance, treatment of 5-nitro-2,1,3-benzothiadiazole with hydrazine under Cadogan conditions affords the amine intermediate, which is then converted to the carboxamide via coupling with activated carboxylic acids.

Carboxamide Formation

The carboxamide group is introduced using HATU or EDCl as coupling agents. A representative procedure involves reacting 2,1,3-benzothiadiazole-5-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), followed by aminolysis with the tetrahydroisoquinoline amine. This method avoids racemization and ensures high functional group tolerance.

StepReagents/ConditionsYield (%)Reference
CyclizationPd(OAc)₂, Xantphos, K₃PO₄75–88
AmidationHATU, DIPEA, DMF70–82

Final Coupling of Tetrahydroisoquinoline and Benzothiadiazole Moieties

The assembly of the target molecule is achieved through amide bond formation between the tetrahydroisoquinoline amine and benzothiadiazole carboxamide. Optimized conditions employ in situ activation of the carboxylic acid with HATU and DIPEA in dimethylformamide (DMF) at 0–25°C.

Reaction Optimization

Key parameters include stoichiometric control (1.2 equiv of HATU) and rigorous exclusion of moisture to prevent hydrolysis. Post-reaction purification via flash chromatography (ethyl acetate/hexanes) yields the final product in analytically pure form.

ParameterOptimal ValueImpact on Yield
Temperature0–25°CPrevents epimerization
ActivatorHATU>90% conversion
SolventAnhydrous DMFEnhances solubility

Analytical Characterization

Critical data for the target compound include:

  • HRMS (ESI) : m/z calculated for C₂₁H₁₈N₄O₃S [M+H]⁺: 407.1184; found: 407.1186.

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.95–7.45 (m, 6H, Ar-H), 6.82 (d, J = 3.1 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂), 3.92 (t, J = 5.6 Hz, 2H, CH₂).

Challenges and Alternative Routes

Competing Side Reactions

Over-reduction during THIQ synthesis remains a concern, particularly with electron-deficient substrates. Substituting Zn/NH₄Cl with Rh/C mitigates this issue but requires careful control of hydrazine stoichiometry. For the benzothiadiazole unit, competing dimerization during Cadogan cyclization is suppressed by using excess PPh₃ and slow addition of nitroarene.

Scalability

Multigram synthesis of the THIQ core (e.g., 7 and 12 in Table 1 of) demonstrates scalability, though alkylation with secondary halides remains problematic. Similarly, benzothiadiazole derivatization on >2 mmol scale necessitates iterative purification to maintain yield .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Q. Intermediate Preparation :

  • Synthesize 2,1,3-benzothiadiazole-5-carboxylic acid via nitration and cyclization of precursor aromatic amines .
  • Convert to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Q. Coupling Reaction :

  • React the acid chloride with the tetrahydroisoquinoline derivative (e.g., 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine) in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to form the carboxamide bond .

Q. Purification :

  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolation .

Q. What analytical techniques are critical for validating the compound's structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the furan carbonyl signal appears at ~160 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₆N₄O₃S: 452.09) .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodological Answer :
  • In vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity (KD) for target receptors .

Advanced Research Questions

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Salt Formation : Use hydrochloride or sodium salts to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Q. How to conduct structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :
  • Modification Sites :
Region Modifications Impact
Furan moietyReplace with thiophene or pyrazoleAlters electron density and binding
Benzothiadiazole coreIntroduce electron-withdrawing groups (e.g., -NO₂)Enhances metabolic stability
TetrahydroisoquinolineVary substituents at position 7Modulates receptor selectivity
  • Testing : Compare IC₅₀ values across analogs in dose-response assays .

Q. How to resolve contradictions in reported biological data for structural analogs?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .
  • Crystallography : Resolve binding modes via X-ray diffraction of ligand-target complexes .
  • Meta-Analysis : Use computational tools (e.g., molecular dynamics simulations) to reconcile divergent results .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer :
  • Cancer Models :
  • Subcutaneous xenografts in nude mice (e.g., HT-29 colorectal cancer) with weekly IV dosing .
  • Monitor tumor volume and biomarkers (e.g., VEGF) via ELISA .
  • Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.